1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide
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Overview
Description
1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring and a tetrahydropyrimidine-dione moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the formation of the tetrahydropyrimidine-dione structure. The final step involves the introduction of the hydrobromide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxamide: Known for its inhibitory effect on tubulin polymerization.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Exhibits antiviral activity.
Uniqueness
1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrobromide stands out due to its unique combination of a thiazole ring and a tetrahydropyrimidine-dione moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10BrN3O2S |
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Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-methyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-dione;hydrobromide |
InChI |
InChI=1S/C9H9N3O2S.BrH/c1-5-4-15-8(10-5)6-3-12(2)9(14)11-7(6)13;/h3-4H,1-2H3,(H,11,13,14);1H |
InChI Key |
XFGMZLNCKQSKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CN(C(=O)NC2=O)C.Br |
Origin of Product |
United States |
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